2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Description

BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

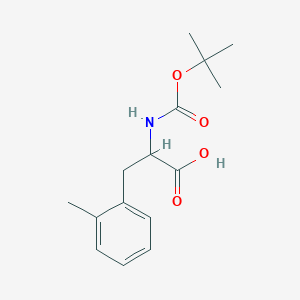

3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGOCPOJLMLJAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic Acid

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. Commonly known as Boc-L-2-methylphenylalanine, this compound serves as a crucial building block for creating structurally unique peptides and drug candidates with enhanced biological activity and stability.[1] This guide explores two primary, field-proven synthetic strategies: the direct Boc-protection of the parent amino acid and a de novo synthesis via reductive amination. We will delve into the mechanistic underpinnings, provide detailed, step-by-step experimental protocols, and present a comprehensive analysis of the advantages and limitations of each approach. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for the preparation of this valuable synthetic intermediate.

Introduction: The Significance of Non-Canonical Amino Acids

The incorporation of non-canonical amino acids into peptides and small molecule drugs is a powerful strategy in modern drug discovery. These unique building blocks, which deviate from the 20 proteinogenic amino acids, allow for the fine-tuning of pharmacological properties such as receptor binding affinity, metabolic stability, and bioavailability. The o-tolyl moiety in 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid introduces steric bulk and hydrophobicity, which can be leveraged to modulate the conformation of peptides and enhance their interaction with biological targets.[1]

The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. Its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions make it an ideal choice for multi-step syntheses. The Boc-protected form of 2-amino-3-(o-tolyl)propanoic acid is therefore a key intermediate, ready for use in solid-phase or solution-phase peptide synthesis.[1]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary pathways, each starting from commercially available precursors.

Caption: Retrosynthetic analysis of Boc-2-methyl-L-phenylalanine.

Strategy 1 involves the direct protection of the amino group of the parent amino acid, L-2-methylphenylalanine, using di-tert-butyl dicarbonate (Boc anhydride). This is the most straightforward approach, provided the starting amino acid is readily available.

Strategy 2 is a de novo approach starting from a more fundamental precursor. This involves the synthesis of the α-amino acid backbone itself, typically via the reductive amination of a corresponding α-keto acid.[2] This strategy is valuable when the parent amino acid is not commercially available or is prohibitively expensive.

Synthetic Strategies and Experimental Protocols

Strategy 1: Direct N-Boc Protection of L-2-Methylphenylalanine

This is the preferred method due to its simplicity and high yield, assuming the availability of the starting amino acid. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc anhydride. A mild base is used to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Reaction Scheme:

(Chemical structure diagram showing L-2-Methylphenylalanine reacting with Boc anhydride in the presence of a base like NaOH or NaHCO3 in a solvent system like 1,4-dioxane/water to yield Boc-L-2-methylphenylalanine)

Causality Behind Experimental Choices:

-

Solvent System (1,4-Dioxane/Water): L-amino acids are often poorly soluble in purely organic solvents. A biphasic system or a miscible co-solvent system like dioxane and water ensures that both the amino acid (as its salt) and the Boc anhydride are sufficiently solubilized for the reaction to proceed efficiently.

-

Base (Sodium Hydroxide/Sodium Bicarbonate): A base is crucial to maintain a pH where the amino group is sufficiently deprotonated and nucleophilic. Sodium hydroxide is effective, but care must be taken to avoid hydrolysis of the product's ester if it were one. Sodium bicarbonate is a milder alternative.

-

Temperature (0°C to Room Temperature): The reaction is typically started at a lower temperature (0°C) to control the initial exotherm from the addition of Boc anhydride and then allowed to warm to room temperature to ensure the reaction goes to completion.

-

Dissolution: In a 250 mL round-bottom flask, dissolve L-2-methylphenylalanine (1.0 eq) in a mixture of 1,4-dioxane and a 1N aqueous solution of sodium hydroxide (1.2 eq) at 0°C (ice bath).[3]

-

Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1M aqueous solution of potassium bisulfate (KHSO₄) or citric acid. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

-

Strategy 2: De Novo Synthesis via Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[2][4] In this context, an α-keto acid is converted to the corresponding α-amino acid. This one-pot reaction involves the initial formation of an imine intermediate between the keto acid and an ammonia source, which is then reduced in situ.[5][6]

Reaction Scheme:

(Chemical structure diagram showing 2-Oxo-3-(o-tolyl)propanoic acid reacting with an ammonia source and a reducing agent like Sodium Cyanoborohydride to form 2-Amino-3-(o-tolyl)propanoic acid, which is then protected with Boc anhydride)

Causality Behind Experimental Choices:

-

Reducing Agent (Sodium Cyanoborohydride - NaBH₃CN): This is a key choice. NaBH₃CN is a mild reducing agent that is selective for the reduction of imines in the presence of ketones.[7] This prevents the premature reduction of the starting α-keto acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative.[7]

-

Ammonia Source (Ammonium Acetate): Ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH (around 6-7), which is optimal for imine formation.

-

Subsequent Boc Protection: After the formation of the amino acid, it is typically protected in situ or after a preliminary work-up, following the protocol described in Strategy 1.

-

Imine Formation: In a reaction vessel, dissolve 2-oxo-3-(o-tolyl)propanoic acid (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

-

Work-up:

-

Carefully quench the reaction by the slow addition of dilute HCl to destroy any excess hydride reagent.

-

Concentrate the mixture under reduced pressure.

-

The resulting crude amino acid can be purified by ion-exchange chromatography or carried forward to the Boc-protection step.

-

-

Boc Protection: Follow the procedure outlined in Strategy 1 to protect the newly synthesized amino acid.

Purification and Characterization

Proper purification and characterization are essential to validate the synthesis of the target compound.

Purification:

-

Column Chromatography: For stubborn impurities, silica gel chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes is effective.

-

Recrystallization: This is the preferred method for obtaining highly pure, crystalline material.

Characterization Data:

| Property | Expected Value |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol [8][9] |

| Appearance | White to off-white solid |

| Melting Point | Data varies; typically in the range of 110-125°C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.10-7.25 (m, 4H, Ar-H), 5.05 (d, 1H, NH), 4.60 (m, 1H, α-CH), 3.10-3.30 (m, 2H, β-CH₂), 2.35 (s, 3H, Ar-CH₃), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.5, 155.8, 136.5, 135.0, 130.5, 128.0, 126.5, 126.0, 80.0, 54.0, 35.0, 28.3, 19.5 |

| Mass Spec (ESI+) | m/z: 280.15 [M+H]⁺, 302.13 [M+Na]⁺ |

Workflow Visualization

Caption: Workflow for the Direct N-Boc Protection Method.

Safety Precautions

-

Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant and lachrymator. Handle in a well-ventilated fume hood.

-

1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

-

Sodium Hydroxide (NaOH): Is corrosive and can cause severe burns. Handle with care.

-

Sodium Cyanoborohydride (NaBH₃CN): Is highly toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. All manipulations should be performed in a certified chemical fume hood.

Conclusion

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a critical process for chemists engaged in peptide synthesis and drug discovery. The choice between direct protection of the parent amino acid and a de novo synthesis via reductive amination depends largely on the availability and cost of the starting materials. The direct N-Boc protection method is highly efficient, straightforward, and generally preferred. The reductive amination route, while more complex, offers a valuable alternative for accessing this and other non-canonical amino acids from more basic precursors. The protocols and insights provided in this guide are designed to enable researchers to reliably and safely produce this important synthetic building block.

References

-

PubChem. (n.d.). Boc-L-2-Methylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Boc-N-Me-Phe-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel peptide derivatives. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

-

Anpeix. (n.d.). Boc-2-methyl-L-phenylalanine. Retrieved from [Link]

-

Chem Pharm Bull (Tokyo). (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. 37(8), 2200-3. Retrieved from [Link]

-

Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. 94, 358-371. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. jocpr.com [jocpr.com]

- 5. youtube.com [youtube.com]

- 6. jocpr.com [jocpr.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc-L-2-Methylphenylalanine | C15H21NO4 | CID 2761468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H NMR Spectrum of N-Boc-o-methylphenylalanine

Abstract: N-(tert-Butoxycarbonyl)-o-methylphenylalanine is a crucial protected amino acid derivative used in peptide synthesis and the development of novel therapeutics. Unambiguous structural characterization is paramount for ensuring the integrity of synthetic pathways and the quality of the final products. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful and definitive tool for this purpose.[1] This in-depth technical guide provides a detailed analysis of the ¹H NMR spectrum of N-Boc-o-methylphenylalanine, intended for researchers, chemists, and drug development professionals. We will dissect the theoretical spectrum based on fundamental principles, present a field-proven experimental protocol for data acquisition, and outline a systematic approach for spectral interpretation and validation.

Theoretical ¹H NMR Spectral Analysis: Predicting the Signature

The structure of N-Boc-o-methylphenylalanine contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are dictated by the electronic environment, the number of protons, and the proximity of neighboring, non-equivalent protons, respectively.

Figure 1: Structure of N-Boc-o-methylphenylalanine with protons labeled for spectral assignment.

Figure 1: Structure of N-Boc-o-methylphenylalanine with protons labeled for spectral assignment.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated signals for N-Boc-o-methylphenylalanine, typically recorded in deuterated chloroform (CDCl₃), a common solvent for such molecules.[1][2]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale & Notes |

| Boc-H | 1.4 – 1.5 | Singlet (s) | 9H | N/A | Nine equivalent protons of the tert-butyl group. This intense, sharp singlet is the hallmark of a successful Boc protection.[1] |

| Ar-CH₃ | ~ 2.3 | Singlet (s) | 3H | N/A | Protons of the methyl group attached to the aromatic ring. Its chemical shift is in the typical benzylic range.[3] |

| Hβa, Hβb | 2.9 – 3.3 | Doublet of Doublets (dd) | 2H | ²J ≈ 12-15 Hz, ³J ≈ 6-8 Hz | Diastereotopic methylene protons. They split each other (geminal coupling, ²J) and the Hα proton (vicinal coupling, ³J).[4][5] |

| Hα | 4.4 – 4.7 | Doublet of Doublets (dd) | 1H | ³J ≈ 6-8 Hz | Methine proton on the chiral center, coupled to the two non-equivalent Hβ protons.[4] |

| NH | 5.0 – 5.5 | Broad Singlet (br s) | 1H | N/A | Amide proton. Its chemical shift is highly dependent on solvent, concentration, and temperature. May not show coupling.[1][3] |

| Ar-H | 7.0 – 7.4 | Multiplet (m) | 4H | Ortho: ~6-10 Hz, Meta: ~1-4 Hz | Four protons on the ortho-substituted benzene ring. The substitution pattern leads to a complex, overlapping multiplet.[5][6] |

Detailed Signal Analysis

-

The Boc Protecting Group (Boc-H): The most unambiguous signal in the spectrum is the large singlet corresponding to the nine equivalent protons of the tert-butyl group, appearing in the upfield region around 1.4-1.5 ppm.[1] Its integration value of 9H serves as an excellent internal reference for quantifying the other signals in the molecule.

-

The Phenylalanine Backbone (Hα, Hβa, Hβb, NH):

-

The chiral center at the α-carbon renders the adjacent methylene protons (Hβ) diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals.

-

Each Hβ proton is split by its geminal partner (Hβ') and the vicinal α-proton (Hα), resulting in a doublet of doublets (dd) for each. Typical geminal coupling constants (²J) are around 12-15 Hz, while vicinal coupling constants (³J) are in the 6-8 Hz range.[5]

-

The α-proton (Hα) is coupled to both Hβ protons, also resulting in a doublet of doublets. Crucially, the vicinal coupling constants observed in the Hα signal must reciprocally match those in the Hβ signals, confirming their connectivity.[5]

-

The amide proton (NH) signal is often broad due to quadrupole effects from the adjacent nitrogen and potential chemical exchange. Its chemical shift is highly variable and sensitive to experimental conditions.[1][3] In protic deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium, causing the signal to diminish or disappear entirely, a useful technique for confirming its assignment.[3]

-

-

The o-Methylphenyl Group (Ar-CH₃, Ar-H):

-

The methyl group attached directly to the aromatic ring (Ar-CH₃) is expected to appear as a sharp singlet around 2.3 ppm, a characteristic region for benzylic protons.[3]

-

The four aromatic protons (Ar-H) will resonate in the downfield region of 7.0-7.4 ppm.[1] The ortho-substitution pattern breaks the symmetry of the ring, leading to a complex multiplet due to ortho (³J, ~6-10 Hz) and meta (⁴J, ~1-4 Hz) coupling between the protons.[5]

-

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and proper instrument setup. This protocol ensures reproducibility and data integrity.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of the N-Boc-o-methylphenylalanine sample into a clean, dry vial.[7][8]

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is an excellent choice as it is aprotic and dissolves many organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle heating can be applied.

-

Filtration and Transfer: Prepare a Pasteur pipette by placing a small, tight plug of glass wool at the bottom of the neck. Cotton should be avoided as it can introduce contaminants.[8] Transfer the solution through the filtered pipette into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade spectral resolution.[8]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Locking: The instrument will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Calibrate the chemical shift scale by setting the internal standard tetramethylsilane (TMS) to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[1]

-

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier transform. Apply phase and baseline corrections to produce the final, interpretable spectrum.

Spectrum Interpretation and Validation

A systematic analysis of the processed spectrum is required to confirm the structure of N-Boc-o-methylphenylalanine.

Logical Flow for Spectral Validation

Caption: A logical workflow for the validation of the acquired NMR spectrum.

Validation Checklist:

-

Chemical Shift Correlation: Do the observed chemical shifts for all signals fall within their expected ranges as outlined in the prediction table?

-

Integration Consistency: Normalize the integration values, typically by setting the well-resolved Boc-H or Ar-CH₃ singlet to its theoretical value (9H or 3H, respectively). Verify that the integrations of all other signals correspond to the correct number of protons.

-

Splitting Pattern and J-Coupling Confirmation:

-

Confirm the presence of singlets for the Boc and methyl groups.

-

Identify the complex multiplet in the aromatic region.

-

Most importantly, analyze the aliphatic region. Confirm that Hα and both Hβ protons appear as doublets of doublets. Extract the coupling constants (J-values) from these multiplets. A key validation step is to ensure that the ³J value between Hα and Hβa is identical in both the Hα and Hβa signals. The same reciprocal relationship must exist for Hα and Hβb.[5] This provides definitive proof of the -CH-CH₂- connectivity.

-

Conclusion

The ¹H NMR spectrum of N-Boc-o-methylphenylalanine provides a rich fingerprint that enables its unambiguous identification. The characteristic upfield singlet of the Boc group, the benzylic methyl singlet, the complex aromatic multiplet, and the diastereotopic splitting pattern of the backbone protons all serve as key identifiers. By following a rigorous experimental protocol and a systematic interpretation strategy, researchers can confidently validate the structure and purity of this important synthetic building block, ensuring the reliability and success of their scientific endeavors.

References

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. Available from: [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

-

NMR sample preparation guidelines. NMR-Bio. Available from: [Link]

-

Berger, S. (1983). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Magnetic Resonance in Chemistry, 21(11), 679-683. Available from: [Link]

-

Chemical shifts. University of Regensburg. Available from: [Link]

-

Boc-L-phenylalanine methyl ester. PubChem, National Institutes of Health. Available from: [Link]

-

Sample preparation. University of Leicester. Available from: [Link]

-

Peptide NMR. University of Zurich. Available from: [Link]

-

Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Available from: [Link]

-

¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available from: [Link]

-

Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Available from: [Link]

-

¹H NMR Chemical Shift. Oregon State University. Available from: [Link]

-

¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available from: [Link]

-

Strong Spin-Spin Coupling in the Two-Dimensional J-Resolved 360-MHz ¹H NMR Spectra of the Common Amino Acids. ETH Zurich. Available from: [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [https://www.mdpi.com/2 organics-03-00003-v2.pdf]([Link] organics-03-00003-v2.pdf)

-

Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Available from: [Link]

-

¹H NMR spectra of aromatic compounds. University of Wisconsin-Madison. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 3. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

A Senior Application Scientist's Guide to Mass Spectrometry of Boc-o-tolyl-alanine

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(tert-butoxycarbonyl)-o-tolyl-alanine (Boc-o-tolyl-alanine), a critical protected amino acid in peptide synthesis and drug discovery. We delve into the principles of electrospray ionization (ESI) for this class of molecules, present detailed protocols for sample preparation and data acquisition, and offer an in-depth analysis of the expected fragmentation patterns observed in tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural verification, purity assessment, and quality control of synthetic intermediates.

Introduction to Boc-o-tolyl-alanine

N-protected amino acids are the foundational building blocks in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids due to its stability under various coupling conditions and its relatively facile cleavage under acidic conditions.

Boc-o-tolyl-alanine, specifically, is a non-canonical amino acid derivative. The presence of the o-tolyl (ortho-methylphenyl) group on the alanine side-chain introduces specific steric and electronic properties, making it a valuable component in the design of peptides and peptidomimetics with tailored pharmacological profiles. Accurate characterization of this raw material is paramount to ensure the fidelity of the final synthetic product. Mass spectrometry (MS) is the primary analytical technique for this purpose, providing precise molecular weight determination and structural confirmation.

Foundational Principles: Electrospray Ionization (ESI) for Protected Amino Acids

Electrospray ionization (ESI) is the technique of choice for analyzing moderately polar and thermally labile molecules like Boc-o-tolyl-alanine.[1][2] It is a "soft" ionization method that generates intact molecular ions in the gas phase from a liquid solution, minimizing in-source fragmentation.[1]

The process involves applying a high voltage to a liquid sample flowing through a capillary, creating a fine spray of charged droplets.[3] As the solvent evaporates, the charge density on the droplet surface increases, eventually leading to the formation of gas-phase analyte ions.[3] For Boc-o-tolyl-alanine in positive ion mode, this typically results in the formation of protonated molecules, denoted as [M+H]⁺.

Causality Behind Choosing ESI:

-

Solubility: Boc-o-tolyl-alanine is readily soluble in organic solvents compatible with ESI, such as methanol and acetonitrile.

-

Polarity: The carboxylic acid and carbamate moieties provide sufficient polarity for efficient ionization.

-

Thermal Lability: The Boc group can be thermally unstable. ESI operates at atmospheric pressure and near-ambient temperatures, preventing thermal degradation that might occur with other ionization techniques.[4]

Experimental Workflow and Protocols

A robust and reproducible workflow is essential for acquiring high-quality mass spectrometry data. The following diagram and protocols outline a validated approach for the analysis of Boc-o-tolyl-alanine.

Caption: Experimental workflow for MS analysis of Boc-o-tolyl-alanine.

Detailed Protocol: Sample Preparation

Trustworthiness: This protocol is designed to ensure complete solubilization and optimal ionization efficiency. The final concentration is tailored to prevent detector saturation and ion suppression effects.

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of Boc-o-tolyl-alanine solid. Dissolve it in 1.0 mL of LC-MS grade methanol or acetonitrile.

-

Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the stock solution into 990 µL of a solvent mixture consisting of 50:50 (v/v) acetonitrile and deionized water.

-

Acidification: To promote protonation, add formic acid to the working solution to a final concentration of 0.1%.[4] This is a critical step for achieving a strong [M+H]⁺ signal in positive ion mode.

Detailed Protocol: Mass Spectrometer Setup (ESI-QTOF/Orbitrap)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the working solution directly into the source using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is sufficient for pure compounds and avoids chromatographic effects.

-

MS1 Full Scan:

-

Mass Range: m/z 100-500. This range comfortably covers the molecular ion and expected fragments.

-

Source Parameters: Tune capillary voltage (e.g., 3.5-4.5 kV), gas flows (nebulizer and drying gas), and source temperature to achieve a stable and maximal signal for the target ion. Note: Optimal parameters are instrument-dependent.

-

-

MS/MS (Tandem MS):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 294.17) in the quadrupole.

-

Collision Energy: Apply collision-induced dissociation (CID) energy. A ramped collision energy (e.g., 10-40 eV) is recommended to observe both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum.

-

Data Interpretation: From MS1 to MS/MS

MS1 Spectrum: Identifying the Molecular Ion

The first step in data analysis is to confirm the molecular weight of the compound. Boc-o-tolyl-alanine has a molecular formula of C₁₆H₂₃NO₄ and a monoisotopic mass of 293.1627 Da.

In the MS1 spectrum, you should observe the following ions. The presence of multiple adducts provides a high degree of confidence in the assigned molecular weight.

| Ion Species | Formula | Calculated m/z | Notes |

| [M+H]⁺ | [C₁₆H₂₄NO₄]⁺ | 294.1700 | The primary ion of interest for fragmentation. |

| [M+Na]⁺ | [C₁₆H₂₃NO₄Na]⁺ | 316.1519 | Commonly observed sodium adduct. |

| [M+K]⁺ | [C₁₆H₂₃NO₄K]⁺ | 332.1258 | Potassium adduct, often seen if glassware is not thoroughly cleaned. |

| [M-H]⁻ | [C₁₆H₂₂NO₄]⁻ | 292.1554 | In negative ion mode, deprotonation of the carboxylic acid occurs. |

Tandem MS (MS/MS) Spectrum: Structural Elucidation

The MS/MS spectrum provides the structural fingerprint of the molecule. The fragmentation of Boc-protected amino acids is well-characterized and follows predictable pathways, primarily involving the labile Boc group.[5][6][7]

Caption: Predicted MS/MS fragmentation pathway for [Boc-o-tolyl-alanine+H]⁺.

Key Diagnostic Fragment Ions:

| m/z (Calculated) | Neutral Loss / Fragment Identity | Description & Causality |

| 238.1074 | - 56.0626 Da (C₄H₈) | Primary Fragmentation: This is the most characteristic fragmentation of the Boc group, corresponding to the loss of isobutylene via a six-membered ring rearrangement.[6] Its high abundance is a hallmark of an intact Boc-protected amine. |

| 194.1176 | - 100.0524 Da (C₅H₈O₂) | Loss of the entire Boc group as tert-butoxycarbonyl radical followed by hydrogen abstraction. This results in the protonated o-tolyl-alanine amino acid. |

| 176.1070 | - 118.0630 Da (C₅H₈O₂ + H₂O) | Subsequent loss of water from the m/z 194.12 ion. This fragmentation is common for free amino acids.[8] |

| 162.1277 | - 132.0422 Da (C₅H₈O₂ + H₂O + CO) | Further fragmentation of the amino acid backbone. |

| 148.0961 | - 146.0739 Da (C₅H₈O₂ + COOH + H) | Corresponds to the loss of the carboxyl group from the protonated amino acid. |

| 105.0699 | Tolyl Cation [C₇H₇]⁺ | Cleavage of the side chain, resulting in the stable tolyl cation. |

| 57.0704 | tert-Butyl Cation [C₄H₉]⁺ | Diagnostic Ion: This highly stable carbocation is a definitive indicator of the Boc group.[9] It is formed by direct cleavage of the C-O bond. |

Expert Insight: The relative abundance of the m/z 238.11 (loss of isobutylene) versus m/z 194.12 (loss of the full Boc group) can be influenced by the collision energy. At lower energies, the rearrangement leading to isobutylene loss is often favored. The presence of a strong signal at m/z 57.07 is a nearly universal feature in the MS/MS spectra of Boc-protected compounds.

Troubleshooting and Common Pitfalls

-

In-source Fragmentation: If significant ions corresponding to the loss of the Boc group (m/z 194.12) or isobutylene (m/z 238.11) are observed in the MS1 spectrum, it indicates that the source conditions (e.g., temperature, voltages) are too harsh.[4] This is known as in-source fragmentation and should be minimized by reducing source energy.

-

Absence of Signal: If no signal is observed, verify the sample preparation, ensure the syringe pump is delivering fluid, and check for blockages in the sample path. Confirm that the instrument is properly tuned and calibrated.

-

Contamination: The presence of unexpected ions, particularly polyethylene glycol (PEG) series (repeating units of 44 Da), can indicate solvent or system contamination.

Conclusion

The mass spectrometric analysis of Boc-o-tolyl-alanine is a straightforward yet critical process for ensuring the quality and identity of this important synthetic building block. By leveraging the soft ionization of ESI and the predictable fragmentation pathways under CID, researchers can confidently verify the molecular weight and confirm the presence of both the Boc protecting group and the o-tolyl-alanine core structure. The protocols and data interpretation guide provided herein serve as a robust framework for routine analysis in both academic and industrial drug development settings.

References

-

Gade, N., Ramesh, V., Srinivas, R., Sharma, G. V. M., & Nagendar, P. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 634–646. [Link]

-

Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]

-

Ramesh, V., Srinivas, R., Ramakrishna, V. S., & Sharma, G. V. M. (2009). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Journal of the American Society for Mass Spectrometry, 20(8), 1544–1555. [Link]

-

Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (2023). ACS Publications. [Link]

-

Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Jones, A. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

-

Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. (2025). ResearchGate. [Link]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Chemical Reviews, 113(4), 2472-2517. [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved January 14, 2026, from [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

(S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, commonly known in laboratory settings as Boc-L-2-methylphenylalanine or Boc-L-Phe(2-Me)-OH, is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and peptide science. The strategic placement of a methyl group on the ortho position of the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain compared to its parent amino acid, L-phenylalanine. This modification can profoundly influence the conformational preferences of peptides and the binding affinity of peptidomimetics to their biological targets.

The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of modern peptide synthesis. Its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions make it an invaluable tool for the stepwise assembly of complex peptide chains. The presence of the Boc group enhances the solubility of the amino acid in organic solvents, facilitating its use in both solution-phase and solid-phase peptide synthesis (SPPS).

This guide will elucidate the key characteristics of this compound, providing a robust foundation for its effective utilization in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is paramount for its successful application in synthesis and formulation. These properties dictate its solubility, reactivity, and stability.

| Property | Value | Source(s) |

| CAS Number | 114873-05-1 | [1][][3] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][][3] |

| Molecular Weight | 279.33 g/mol | [][3] |

| Appearance | White powder | [1][] |

| Purity | ≥ 98% | [1][] |

| IUPAC Name | (2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [][3] |

| Synonyms | Boc-2-methyl-L-phenylalanine, Boc-L-Phe(2-Me)-OH, Boc-o-Me-L-Phe-OH | [1][] |

| Storage Conditions | 2-8 °C, in a dry and dark place | [1][] |

Synthesis and Purification: A Validated Protocol

The synthesis of N-Boc protected amino acids is a well-established procedure in organic chemistry. The following protocol describes a common and reliable method for the preparation of (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid from the parent amino acid, (S)-2-amino-3-(o-tolyl)propanoic acid.

Synthesis Protocol

Objective: To protect the alpha-amino group of (S)-2-amino-3-(o-tolyl)propanoic acid with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(S)-2-amino-3-(o-tolyl)propanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl) or Citric acid solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (S)-2-amino-3-(o-tolyl)propanoic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide. The aqueous base deprotonates the carboxylic acid and amino group, increasing the nucleophilicity of the amine.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with a nonpolar organic solvent like hexane to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold, dilute solution of hydrochloric acid or citric acid. The product will precipitate as a white solid.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 times). The product is more soluble in the organic phase upon protonation of the carboxylate.

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

Purification

The crude (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid with high purity.

Workflow Diagram

Caption: Workflow for the synthesis and purification of Boc-L-Phe(2-Me)-OH.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum will show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the aromatic protons, the methyl group on the tolyl ring, and the alpha- and beta-protons of the amino acid backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the final product, ensuring that no racemization occurred during the synthesis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the carbonyls of the carbamate and carboxylic acid, and the N-H bond.

Applications in Research and Drug Development

The unique structural features of (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid make it a valuable building block in several areas of research:

-

Peptide Synthesis: It is used to introduce a sterically hindered, non-canonical amino acid into peptide sequences. This can lead to peptides with enhanced stability against enzymatic degradation and unique conformational properties.

-

Drug Discovery: As a component of peptidomimetics, it can be used to probe the structure-activity relationships of ligands binding to receptors and enzymes. The ortho-methyl group can act as a conformational constraint or a point of interaction within a binding pocket.

-

Material Science: Amino acid derivatives are being explored for the development of novel biomaterials, and this compound could be incorporated into polymers to modify their properties.

Logical Relationship in Peptide Synthesis

Caption: Role of Boc-L-Phe(2-Me)-OH in peptide synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a specialized yet highly valuable reagent for chemical and pharmaceutical research. Its unique structural characteristics, combined with the versatility of the Boc protecting group, provide a powerful tool for the design and synthesis of novel peptides and peptidomimetics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in advancing scientific discovery.

References

-

PubChem. Boc-L-2-Methylphenylalanine. [Link]

Sources

"physical properties of Boc-L-o-methylphenylalanine"

An In-Depth Technical Guide to the Physical Properties of Boc-L-o-methylphenylalanine

Authored by: A Senior Application Scientist

Introduction: A Chemist's Perspective on a Unique Building Block

N-tert-butoxycarbonyl-L-ortho-methylphenylalanine, commonly abbreviated as Boc-L-o-methylphenylalanine, is a non-canonical amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance and conformational constraints not present in its parent compound, L-phenylalanine. This modification can profoundly influence the biological activity and metabolic stability of peptides by altering their secondary structure and resistance to enzymatic degradation. The N-terminal Boc (tert-butoxycarbonyl) protecting group provides stability and enhances solubility in organic solvents, making it an ideal building block for solid-phase and solution-phase peptide synthesis.[1][2]

This guide provides a comprehensive overview of the core physical properties of Boc-L-o-methylphenylalanine, grounded in both theoretical principles and practical laboratory methodologies. It is designed for researchers and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in synthesis, formulation, and quality control.

Physicochemical Properties

The fundamental physical and chemical identifiers for Boc-L-o-methylphenylalanine are summarized below. It is important to note that while specific experimental data for melting point and optical rotation are not widely published, values for closely related analogs are provided for comparative purposes. The detailed protocols in Section 4.0 enable the straightforward experimental determination of these properties.

Table 1: Physicochemical Properties of Boc-L-o-methylphenylalanine and Related Analogs

| Property | Value for Boc-L-o-methylphenylalanine | Reference / Note |

|---|---|---|

| Synonyms | Boc-2-methyl-L-phenylalanine; Boc-L-Phe(2-Me)-OH; (S)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid | [3] |

| CAS Number | 114873-05-1 | [3] |

| Molecular Formula | C₁₅H₂₁NO₄ | [3] |

| Molecular Weight | 279.33 g/mol | [3] |

| Appearance | White to off-white powder | Assumed from analogs[4] |

| Melting Point | Data not available. Expected to be in the range of its analogs. | Analog Data:• Boc-L-phenylalanine: 85-87 °C[5]• Boc-L-phenylalanine methyl ester: 36-42 °C[4] |

| Solubility | The Boc group enhances solubility in common organic solvents. | [2] Analog Data (Boc-L-phenylalanine):Soluble in methanol, dichloromethane, dimethylformamide, NMP.[6] |

| Optical Rotation | Data not available. As an L-amino acid derivative, it is expected to be levorotatory or dextrorotatory. | Analog Data:• Boc-L-phenylalanine methyl ester: [α]D²⁰ = -26.5 ± 2º (c=1.1 in DMF)[4] |

| Storage | 2-8 °C, desiccated | Recommended for protected amino acids. |

Spectroscopic Profile: Predicting the Signature

Spectroscopic analysis is fundamental to verifying the structure and purity of Boc-L-o-methylphenylalanine. While a definitive public spectrum is not available, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The proton NMR is expected to show distinct signals for each unique proton environment. The ortho-methyl group will slightly alter the chemical shifts of the aromatic protons compared to the parent phenylalanine derivative, breaking their symmetry.

Table 2: Predicted ¹H NMR Data for Boc-L-o-methylphenylalanine (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale ~10-12 Broad Singlet 1H -COOH Carboxylic acid proton, often broad and may exchange with trace water. ~7.1-7.3 Multiplet 4H Ar-H Aromatic protons of the o-tolyl group. ~4.9-5.1 Doublet 1H -NH- Carbamate proton, coupled to the α-proton. ~4.5-4.7 Multiplet 1H α-CH Chiral alpha-proton, coupled to NH and β-protons. ~3.0-3.2 Multiplet 2H β-CH₂ Diastereotopic methylene protons adjacent to the aromatic ring. ~2.3 Singlet 3H Ar-CH₃ Aromatic methyl group protons. | ~1.4 | Singlet | 9H | -C(CH₃)₃ | Protons of the tert-butyl group (Boc). |

-

¹³C NMR: The carbon spectrum corroborates the structure, with characteristic shifts for the carbonyl, aromatic, and aliphatic carbons.

Table 3: Predicted ¹³C NMR Data for Boc-L-o-methylphenylalanine (in CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale ~175-177 -COOH Carboxylic acid carbonyl carbon. ~155-156 -NH(C=O)O- Carbamate carbonyl carbon. ~136-138 Ar-C (quaternary) Aromatic carbon bonded to the methyl group. ~135-137 Ar-C (quaternary) Aromatic carbon bonded to the methylene group. ~126-131 Ar-CH Aromatic methine carbons. ~80 -O-C(CH₃)₃ Quaternary carbon of the Boc group. ~54 α-CH Chiral alpha-carbon. ~36 β-CH₂ Methylene carbon. ~28 -C(CH₃)₃ Methyl carbons of the Boc group. | ~19 | Ar-CH₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is the preferred method for acquiring an IR spectrum due to the minimal sample preparation required.[10] The spectrum is dominated by characteristic vibrations from its functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2800-3300 | Broad | O-H stretch | Carboxylic Acid (-COOH) |

| ~3300 | Medium | N-H stretch | Carbamate (-NH) |

| ~2970, ~2870 | Medium-Strong | C-H stretch | Aliphatic (Boc, CH₂, CH₃) |

| ~1710 | Strong | C=O stretch | Carboxylic Acid (-COOH) |

| ~1690 | Strong | C=O stretch | Carbamate (-C=O) |

| ~1500-1600 | Medium | C=C stretch | Aromatic Ring |

| ~1160 | Strong | C-O stretch | Ester-like (Boc group) |

Experimental Methodologies: A Practical Guide

The following protocols provide robust, step-by-step procedures for determining the key physical properties of Boc-L-o-methylphenylalanine. These methods are designed to be self-validating and are based on established standards in the pharmaceutical and chemical industries.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic measurement of the melting transition, including the onset temperature and the enthalpy of fusion (ΔHfus), which is an indicator of crystallinity.[11] The procedure quantifies the heat flow into the sample relative to a reference as a function of temperature.[12]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried Boc-L-o-methylphenylalanine powder into a Tzero aluminum DSC pan.[13][14]

-

Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample crimper. This prevents any loss of material during heating.

-

Reference Pan: Prepare an identical empty, sealed aluminum pan to be used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 150 °C).[15]

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the heat of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Determination by the Shake-Flask Method

Causality: The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility.[16] It ensures that the solvent is fully saturated with the solute by allowing sufficient time for equilibrium to be reached, providing a more accurate value than kinetic or apparent solubility methods.[17][18]

Protocol:

-

Preparation: Add an excess amount of Boc-L-o-methylphenylalanine to a known volume (e.g., 5 mL) of the selected solvent (e.g., methanol, water, ethyl acetate) in a sealed glass vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or quantitative NMR.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Specific Optical Rotation by Polarimetry

Causality: As a chiral molecule derived from an L-amino acid, Boc-L-o-methylphenylalanine will rotate plane-polarized light. Measuring the specific rotation ([α]) is a critical quality control parameter to confirm enantiomeric purity.[19] The value is standardized by correcting the observed rotation for concentration and path length.[20]

Protocol:

-

Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically around 1 g per 100 mL (1%), in a specified solvent (e.g., DMF, methanol).[1][21]

-

Instrument Calibration: Calibrate the polarimeter by first measuring the rotation of a blank (the pure solvent in the sample cell). This value should be zeroed.

-

Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.[22]

-

Data Acquisition: Place the cell in the instrument and measure the observed angle of rotation (α). The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20 °C).[19]

-

Calculation: Calculate the specific rotation using the formula:

[α]ᵀλ = α / (l × c)

Where T is the temperature and λ is the wavelength of light.

Caption: Workflow for Specific Optical Rotation Measurement.

Spectroscopic Characterization (NMR & IR)

Causality: These techniques provide definitive structural confirmation. NMR elucidates the carbon-hydrogen framework, while IR identifies the functional groups present. The combination serves as a unique fingerprint for the molecule.

Protocol:

-

NMR Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5mm NMR tube.[23][24] The deuterated solvent is necessary for the instrument's lock system and to avoid large interfering solvent signals in ¹H NMR.

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.[25]

-

Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.[26]

-

-

IR Sample Preparation (ATR-FTIR): Place a small amount of the solid powder directly onto the ATR crystal.[26]

-

IR Data Acquisition:

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[27]

-

Collect a background spectrum of the clean, empty crystal.

-

Collect the sample spectrum. The instrument software automatically ratios the sample to the background to produce the final absorbance or transmittance spectrum.[10][28]

-

Sources

- 1. satish0402.weebly.com [satish0402.weebly.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-L-2-Methylphenylalanine | C15H21NO4 | CID 2761468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]

- 6. N-Boc-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR [m.chemicalbook.com]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [chemicalbook.com]

- 10. agilent.com [agilent.com]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. qualitest.ae [qualitest.ae]

- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. Solubility Measurements | USP-NF [uspnf.com]

- 19. digicollections.net [digicollections.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. iitr.ac.in [iitr.ac.in]

- 22. scribd.com [scribd.com]

- 23. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. m.youtube.com [m.youtube.com]

- 28. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

"solubility of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid in organic solvents"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Boc-L-2-Me-Phe-OH in Organic Solvents: A Technical Guide

Abstract

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, commonly referred to as Boc-L-2-methyl-phenylalanine (Boc-L-2-Me-Phe-OH), is a crucial building block in modern peptide synthesis and drug discovery. Its unique sterically hindered profile offers advantages in creating peptides with enhanced metabolic stability and conformational rigidity. However, its effective utilization in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic solvents. This guide provides a comprehensive analysis of the factors influencing the solubility of Boc-L-2-Me-Phe-OH, methodologies for its empirical determination, and a predictive solubility map based on first principles of physical organic chemistry.

Introduction: The Strategic Importance of Solubility

The success of any chemical process, from small-scale synthesis to large-scale manufacturing, hinges on the ability to create and maintain homogeneous solutions. For a protected amino acid like Boc-L-2-Me-Phe-OH, solubility is a critical parameter that dictates:

-

Reaction Kinetics: The rate and completeness of coupling reactions in solid-phase or solution-phase peptide synthesis are directly proportional to the concentration of the activated amino acid in solution.

-

Purification Efficiency: Chromatographic purification, whether by flash chromatography or HPLC, relies on differential solubility and partitioning between the stationary and mobile phases. Poor solubility can lead to precipitation on the column, causing blockages and poor separation.

-

Crystallization and Polymorphism: The ability to form a specific crystalline solid form (polymorph) is dependent on the solvent system chosen, which in turn is governed by solubility. Polymorphism can significantly impact the stability, bioavailability, and handling properties of an active pharmaceutical ingredient (API).

-

Formulation Development: For preclinical and clinical studies, the compound must be dissolved in a suitable vehicle for administration. Understanding its solubility profile is the first step in developing a viable formulation.

This guide will provide the theoretical framework and practical protocols to empower researchers to make informed decisions regarding solvent selection for Boc-L-2-Me-Phe-OH.

Molecular Structure and its Impact on Solubility

The solubility of a molecule is a direct consequence of its intermolecular interactions with the solvent. The structure of Boc-L-2-Me-Phe-OH contains three key regions that dictate its solubility behavior (Figure 1).

-

The Carboxylic Acid (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary site for interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO). Its acidity (pKa typically around 4-5) means that its protonation state, and thus solubility, can be modulated by pH.

-

The tert-Butoxycarbonyl (Boc) Group: This is a large, bulky, and lipophilic protecting group. It masks the polarity of the amine group and introduces significant nonpolar character to the molecule. This group enhances solubility in solvents of moderate to low polarity, such as ethers and chlorinated solvents.

-

The o-Tolyl Side Chain: The ortho-methylated phenyl ring is highly nonpolar and lipophilic. The presence of the methyl group adds steric hindrance and slightly increases the lipophilicity compared to a standard phenylalanine side chain. This group favors interactions with nonpolar and aromatic solvents through van der Waals forces and potential π-π stacking.

The overall solubility of Boc-L-2-Me-Phe-OH is therefore a delicate balance between the hydrophilic nature of the carboxylic acid and the lipophilic nature of the Boc group and the o-tolyl side chain.

Predictive Solubility Map

While empirical determination is the gold standard, a predictive map based on the principles of "like dissolves like" provides a valuable starting point for solvent screening. The following table summarizes the expected solubility of Boc-L-2-Me-Phe-OH in common organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The alcohol can hydrogen bond with the carboxylic acid, while its alkyl chain interacts favorably with the lipophilic parts of the molecule. |

| Isopropanol | Moderate to High | Increased alkyl chain length slightly reduces polarity compared to methanol, but hydrogen bonding is still dominant. | |

| Water | Very Low | The large, nonpolar surface area of the Boc group and o-tolyl side chain leads to a large unfavorable hydrophobic effect. | |

| Polar Aprotic | Dimethylformamide (DMF) | Very High | Excellent hydrogen bond acceptor for the carboxylic acid proton and has a hydrocarbon character that solvates the rest of the molecule well. |

| Dimethyl Sulfoxide (DMSO) | Very High | Similar to DMF, it is a strong hydrogen bond acceptor and can effectively solvate a wide range of structures. | |

| Acetonitrile (MeCN) | Moderate | Less polar than DMF/DMSO and a weaker hydrogen bond acceptor, leading to reduced but still significant solubility. | |

| Tetrahydrofuran (THF) | High | The ether oxygen can accept a hydrogen bond, and the cyclic alkyl structure interacts well with the lipophilic groups. | |

| Nonpolar Aromatic | Toluene | Low to Moderate | Favorable π-π interactions with the o-tolyl ring, but lacks the ability to effectively solvate the polar carboxylic acid. |

| Chlorinated | Dichloromethane (DCM) | High | Offers a good balance of moderate polarity to solvate the carboxylic acid and disperses well with the lipophilic regions. |

| Chloroform (CHCl3) | High | Similar to DCM, often a very effective solvent for protected amino acids. | |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Lacks any significant polar interactions to overcome the crystal lattice energy and solvate the carboxylic acid. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The most reliable method for determining equilibrium solubility is the isothermal shake-flask method. This protocol ensures that the solution has reached saturation, providing a thermodynamically stable measurement.

Materials and Reagents

-

Boc-L-2-Me-Phe-OH (ensure high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other sealed glass vials (e.g., 4 mL)

-

Magnetic stir plate or orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

-

Analytical balance (readable to at least 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Procedure

-

Preparation: To a series of glass vials, add an excess amount of solid Boc-L-2-Me-Phe-OH. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A good starting point is to add ~50-100 mg of the solid.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or use a magnetic stir bar in each vial. Agitate the slurries at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24 hours is sufficient, but 48-72 hours is recommended to be certain.

-

Sample Collection: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification - HPLC Method (Recommended):

-

Prepare a stock solution of Boc-L-2-Me-Phe-OH of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Accurately dilute the filtered sample solution with the mobile phase to fall within the range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV at a suitable wavelength (e.g., ~220 nm or 254 nm).

-

Construct a calibration curve of peak area versus concentration. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility in units like mg/mL.

-

-

Quantification - Gravimetric Method (Alternative):

-

Accurately weigh an empty, clean vial.

-

Transfer a precise volume (e.g., 1.0 mL) of the filtered, saturated solution into the tared vial.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once all the solvent is removed and the vial has returned to room temperature, weigh the vial again.

-

The difference in weight corresponds to the mass of the dissolved solid. The solubility is this mass divided by the volume of solvent used.

-

Conclusion and Best Practices

The solubility of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a multifaceted property governed by a balance of polar and nonpolar interactions. While it exhibits high solubility in polar aprotic solvents like DMF and chlorinated solvents like DCM, its solubility is limited in highly polar protic solvents like water and nonpolar aliphatic solvents like hexanes.

Best Practices for Dissolution:

-

For Reactions: DMF and DCM are excellent first choices for achieving high concentrations for synthetic transformations.

-

For Chromatography: A mixture of a less polar solvent where the compound is sparingly soluble (e.g., hexanes/toluene) and a more polar solvent where it is highly soluble (e.g., ethyl acetate or isopropanol) will provide the best separation.

-

Enhancing Solubility: If solubility is an issue, gentle warming can be effective, but one must be cautious of potential degradation. For acidic compounds like this, adding a small amount of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the carboxylic acid to the highly soluble carboxylate salt, though this will change the nature of the compound in solution.

By combining the theoretical understanding presented here with the robust empirical method for solubility determination, researchers can optimize their experimental conditions, leading to improved yields, higher purity, and more efficient development timelines.

References

-

This guide is a synthesis of established principles in physical organic chemistry and standard laboratory protocols. The methodologies described are based on widely accepted practices for solubility determination in the pharmaceutical and chemical industries.

-

Title: Techniques for the Determination of Thermodynamic Solubility Source: ICH Harmonised Tripartite Guideline Q6B URL: [Link]

-

Title: The Shake-Flask Method for Solubility Determination Source: OECD Guideline for the Testing of Chemicals, Section 1, No. 105 URL: [Link]

-

Title: Handbook of Aqueous Solubility Data Source: By Samuel H. Yalkowsky and Shugeng Cao URL: [Link] (Note: While this book focuses on aqueous solubility, the principles and methods discussed are broadly applicable.)

-

A Guide to the Enantioselective Synthesis of N-Boc-L-o-tolyl-alanine: Methodologies, Protocols, and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyl)-L-o-tolyl-alanine (Boc-L-o-tolyl-alanine) is a non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and peptide-based drug development. Its sterically demanding o-tolyl moiety offers a unique tool for modulating peptide conformation, enhancing proteolytic stability, and fine-tuning receptor-ligand interactions. The synthesis of this compound in high enantiomeric purity is a critical challenge that necessitates robust and efficient stereoselective methodologies. This technical guide provides an in-depth analysis of the primary strategies for the chiral synthesis of Boc-L-o-tolyl-alanine, focusing on asymmetric catalysis and classical resolution. We present detailed, field-tested protocols, explain the causal mechanisms behind experimental choices, and offer insights into the analytical validation required to ensure scientific integrity.

The Strategic Importance of o-Tolyl-alanine in Peptide Design

Unnatural α-amino acids are indispensable building blocks in modern chemical biology and drug discovery.[1][2] Their incorporation into peptides can confer advantageous properties not accessible with the 20 proteinogenic amino acids.[3] Boc-L-o-tolyl-alanine, a derivative of phenylalanine, introduces a methyl group at the ortho position of the phenyl ring. This substitution imparts significant steric hindrance, which can be strategically employed to:

-

Enforce Specific Peptide Conformations: The bulky side chain restricts rotational freedom, locking the peptide backbone into desired secondary structures such as β-turns or helical motifs.

-

Increase Proteolytic Resistance: The steric shield provided by the o-tolyl group can prevent or slow enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

Modulate Biological Activity: By altering the shape and electronics of the side chain, researchers can enhance binding affinity and selectivity for specific biological targets.

The synthesis of enantiomerically pure Boc-L-o-tolyl-alanine is therefore a crucial enabling step for leveraging these benefits. This guide will explore the two most viable synthetic paradigms: direct asymmetric synthesis and chiral resolution of a racemic precursor.

Strategy 1: Catalytic Asymmetric Synthesis

The most elegant and atom-economical approach is the direct construction of the chiral center from a prochiral substrate using a chiral catalyst. This avoids the 50% theoretical yield limit of classical resolution.

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor